molecular formula C27H24O7 B132348 Bequinostatin B CAS No. 151013-38-6

Bequinostatin B

Cat. No. B132348
M. Wt: 460.5 g/mol
InChI Key: UYRCIENQUKZJJU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Bequinostatin B is a natural product isolated from the soil bacterium Streptomyces sp. It is a member of the anthracycline family of antibiotics and has been found to exhibit potent antitumor activity against various types of cancer cells. In recent years, there has been a growing interest in the synthesis, mechanism of action, and potential applications of Bequinostatin B in scientific research.

Scientific Research Applications

1. Potential in Cancer Therapy

Bequinostatin B has garnered interest in the field of cancer therapy. It may exhibit antitumor activity, as observed in various compounds targeting similar pathways. For instance, Endostatin, another angiogenesis inhibitor, is approved in China for cancer therapy, indicating a potential pathway that Bequinostatin B could influence (Cao, 2008)(Cao, 2008).

2. Role in Muscle Growth and Development

Bequinostatin B might play a role in muscle growth and development. This is inferred from studies on myostatin, a protein that negatively regulates muscle growth. Compounds that inhibit myostatin signaling, such as the myostatin inhibitor ACE-031, have shown potential in increasing muscle mass (Campbell et al., 2017)(Campbell et al., 2017).

3. Implications in Neurodegenerative Diseases

Research on compounds similar to Bequinostatin B suggests potential applications in treating neurodegenerative diseases. For instance, studies on Huntington's disease therapeutics have revealed promising approaches, including modulation of protein phosphorylation and upregulation of chaperones (Wild & Tabrizi, 2014)(Wild & Tabrizi, 2014).

properties

CAS RN

151013-38-6

Product Name

Bequinostatin B

Molecular Formula

C27H24O7

Molecular Weight

460.5 g/mol

IUPAC Name

1,6,7,9,11-pentahydroxy-3-pentyl-5,6-dihydrobenzo[a]tetracene-8,13-dione

InChI

InChI=1S/C27H24O7/c1-2-3-4-5-12-6-13-8-19(30)22-15(21(13)18(29)7-12)11-17-24(26(22)33)27(34)23-16(25(17)32)9-14(28)10-20(23)31/h6-7,9-11,19,28-31,33H,2-5,8H2,1H3

InChI Key

UYRCIENQUKZJJU-UHFFFAOYSA-N

SMILES

CCCCCC1=CC2=C(C3=CC4=C(C(=C3C(C2)O)O)C(=O)C5=C(C4=O)C=C(C=C5O)O)C(=C1)O

Canonical SMILES

CCCCCC1=CC2=C(C3=CC4=C(C(=C3C(C2)O)O)C(=O)C5=C(C4=O)C=C(C=C5O)O)C(=C1)O

synonyms

2-decarboxylbequinostatin A
bequinostatin B

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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